chemical structure analysis of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid
Focus: 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid Executive Summary This technical guide outlines the structural elucidation, synthesis verification, and impurity profiling of 2-[(4-Chloro-3-nitrobenzoyl)amino]prop...
This technical guide outlines the structural elucidation, synthesis verification, and impurity profiling of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid (Formula: C₁₀H₉ClN₂O₅; MW: 272.64 g/mol ). As a Senior Application Scientist, I present this not merely as a dataset, but as a methodological framework for validating N-aroyl amino acid derivatives—a critical scaffold in the development of phosphatase inhibitors and herbicide intermediates.
The analysis prioritizes orthogonal validation : cross-referencing Mass Spectrometry (MS) isotopic signatures with Nuclear Magnetic Resonance (NMR) coupling constants to ensure unambiguous structural assignment.
Molecular Architecture & Synthetic Context
Understanding the synthesis is prerequisite to effective analysis. This molecule is typically synthesized via a Schotten-Baumann reaction or condensation between L-alanine (or racemic alanine) and 4-chloro-3-nitrobenzoyl chloride.
Critical Quality Attributes (CQAs):
Amide Bond Stability: The linkage between the benzoyl moiety and the propanoic acid.
Chiral Integrity: If synthesized from L-alanine, the maintenance of the (S)-configuration is vital. Racemization can occur under basic coupling conditions.
Substituent Pattern: Verification of the 4-chloro-3-nitro substitution pattern to rule out regioisomers (e.g., 2-chloro-5-nitro impurities).
Visualization: Synthetic Pathway & Impurity Logic
The following diagram details the synthesis flow and points where specific analytical methods must be applied to detect common impurities like hydrolyzed acid or racemized product.
Figure 1: Synthetic workflow highlighting critical control points for impurity formation (Hydrolysis and Racemization).
Spectroscopic Profiling (The Core Protocol)
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for confirming the regiochemistry of the aromatic ring and the integrity of the amino acid backbone.
Experimental Protocol:
Solvent: DMSO-d₆ (Preferred due to solubility of nitro-aromatics and exchangeable protons).
Concentration: 10-15 mg in 0.6 mL solvent.
Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).
Predicted ¹H NMR Assignment (400 MHz, DMSO-d₆):
Position
Type
Shift (δ ppm)
Multiplicity
Coupling (J Hz)
Structural Logic
NH
Amide
8.90 - 9.10
Doublet
J ≈ 7.5
Deshielded by electron-withdrawing benzoyl group. Couples to CH.
Ar-H2
Aromatic
8.45 - 8.55
Doublet (d)
J ≈ 2.0
Located between CO and NO₂. Most deshielded due to synergistic EWG effect.
Ar-H6
Aromatic
8.10 - 8.20
dd
J ≈ 8.5, 2.0
Ortho to CO, Meta to NO₂.
Ar-H5
Aromatic
7.80 - 7.90
Doublet
J ≈ 8.5
Ortho to Cl. Shielded relative to H2/H6 but still downfield.
α-CH
Aliphatic
4.40 - 4.60
Quintet/Multiplet
J ≈ 7.0
Chiral center. Couples to NH and CH₃.
CH₃
Aliphatic
1.40 - 1.50
Doublet
J ≈ 7.2
Alanine methyl group.
COOH
Acid
12.5 - 13.0
Broad Singlet
-
Exchangeable proton; often broad or invisible if wet.
Expert Insight: The coupling pattern of the aromatic ring is an ABX system (or AMX depending on field strength). The key differentiator for the 4-chloro-3-nitro isomer versus a 2-chloro-5-nitro isomer is the coupling of the most deshielded proton. In the target molecule, H2 appears as a narrow doublet (meta coupling only). In a regioisomer like 2-chloro-5-nitro, the most deshielded proton would be adjacent to the nitro group but might show ortho coupling.
2.2 Mass Spectrometry (MS) & Isotopic Patterning
Mass spectrometry provides definitive proof of the halogen content.
Ionization Mode: Electrospray Ionization (ESI), Negative Mode [M-H]⁻ is often more sensitive for carboxylic acids.
Target Mass: 271.01 Da ([M-H]⁻).
Chlorine Isotope Signature:
The presence of a single chlorine atom dictates a specific isotopic abundance pattern that serves as a built-in validation check.
M (³⁵Cl): 100% relative abundance.
M+2 (³⁷Cl): ~32% relative abundance.
Validation Rule: If the M+2 peak is missing or <10%, the chlorine is absent (synthesis failure). If M+2 is ~66% or 100%, dichlorination has occurred.
2.3 Infrared Spectroscopy (FT-IR)
Used primarily for solid-state characterization (polymorph screening) and functional group verification.
Logic: The amide and nitro groups provide "handles" for π-π interactions with the chiral selector, facilitating separation.
Visualization: Analytical Logic Tree
This diagram guides the researcher through the decision-making process during structural confirmation.
Figure 2: Decision logic for confirming chemical structure and isotopic purity.
References & Authority
The protocols defined above are grounded in standard spectroscopic principles for nitro-aromatics and amino acid derivatives.
PubChem. 2-[(2-chloro-4-nitrobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid (Analogous Structure Data).[1] National Library of Medicine. Available at: [Link]
EPA. Investigation of Selected Potential Environmental Contaminants: Nitroaromatics. United States Environmental Protection Agency.[2] Available at: [Link]
physicochemical properties of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid
The following technical guide details the physicochemical, synthetic, and analytical profile of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid , also referred to in this text as N-(4-Chloro-3-nitrobenzoyl)alanine . Che...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical, synthetic, and analytical profile of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid , also referred to in this text as N-(4-Chloro-3-nitrobenzoyl)alanine .
Chemical Identity & Structural Analysis
This compound represents a specific amide conjugate of a deactivated benzoic acid derivative and an aliphatic amino acid. Its physicochemical behavior is dominated by the electron-withdrawing nature of the nitro- and chloro-substituents on the aromatic ring, which significantly influences the acidity and lipophilicity of the molecule compared to a standard benzamide.
Research Grade / Derivative Specific (Precursor Acid CAS: 96-99-1)
SMILES
CC(C(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)[O-]
Chirality
Contains one stereocenter at the alanine α-carbon.[1][2][3][4][5][6] (S)-enantiomer is most common in biological applications.
Physicochemical Profiling
Core Directive: Analysis of electronic and solubility parameters defining molecular behavior.
Electronic Properties & pKa
The molecule possesses two primary ionizable centers, though only one is physiologically relevant as a base/acid exchanger under standard conditions.
Carboxylic Acid (C-Terminus): The pKa of the alanine carboxylic acid in an amide linkage typically shifts slightly higher than free alanine due to the loss of the zwitterionic ammonium field effect.
Estimated pKa:3.6 – 3.9
Implication: At physiological pH (7.4), the molecule exists predominantly as a mono-anionic species (carboxylate).
Amide Nitrogen: The amide proton is non-basic and weakly acidic. The electron-withdrawing effect of the 4-chloro-3-nitro moiety decreases electron density on the carbonyl carbon, increasing the acidity of the amide proton compared to unsubstituted benzamides.
pKa (Amide NH): > 14 (Not ionized in aqueous media).
Lipophilicity (LogP/LogD)
The lipophilicity is a balance between the hydrophilic carboxyl tail and the highly lipophilic, electron-deficient aromatic head.
Predicted LogP (Unionized): ~1.8 – 2.2
LogD (pH 7.4): ~ -1.5 (Due to ionization of the carboxylate).
Solubility Profile:
Water (pH < 3): Low (< 1 mg/mL). The unionized form is poorly soluble due to the aromatic stack.
Water (pH > 6): Moderate to High. Formation of the sodium salt significantly enhances solubility.
Organic Solvents: Highly soluble in DMSO, DMF, Methanol, and Ethyl Acetate.
Solid-State Stability
The presence of the nitro group ortho to the chlorine atom creates a "steric lock," potentially forcing the amide bond out of planarity with the phenyl ring. This conformation is critical for crystal packing.
Thermal Stability: Stable up to ~160°C.
Light Sensitivity: Nitro-aromatics are susceptible to photo-reduction or degradation upon prolonged UV exposure. Storage in amber vials is mandatory.
Synthesis & Impurity Management
Core Directive: Causality in experimental design.
The synthesis typically employs a Schotten-Baumann condensation or an acid chloride coupling. The choice of base is critical to prevent racemization of the alanine moiety.
The reaction between 4-chloro-3-nitrobenzoyl chloride and L-alanine is the preferred pathway for high yield and purity.
Reagents:
4-Chloro-3-nitrobenzoic acid (converted to acid chloride via SOCl₂).
L-Alanine (or D-Alanine for specific stereochemical probes).[2]
Base: NaOH (Schotten-Baumann) or Triethylamine (Organic phase).
Protocol:
Activation: Reflux 4-chloro-3-nitrobenzoic acid with Thionyl Chloride (SOCl₂) and a catalytic amount of DMF for 3 hours. Evaporate excess SOCl₂ to obtain the yellow oil/solid of the acid chloride.
Coupling: Dissolve L-Alanine in 1N NaOH (2.2 equivalents) at 0°C.
Addition: Dropwise addition of the acid chloride (dissolved in dry Acetone or Dioxane) to the aqueous amino acid solution. Maintain pH > 9 to scavenge HCl.
Workup: Acidify to pH 2.0 with HCl. The product precipitates as a white/off-white solid. Recrystallize from Ethanol/Water.
Process Logic & Impurity Control
Racemization Risk: High pH (>12) or high temperature during coupling can racemize the chiral center via an oxazolone intermediate. Control: Maintain temperature < 5°C during addition.[7]
Hydrolysis: The acid chloride is moisture sensitive. Control: Use dry solvents for the organic phase.
Figure 1: Synthetic pathway highlighting the critical activation step and the risk of racemization during coupling.
Analytical Characterization
Core Directive: Self-validating protocols for structural confirmation.
HPLC Method Development
Due to the aromatic nitro group, the compound has strong UV absorbance.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 15 minutes.
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).
Retention Logic: The compound will elute later than free alanine (highly polar) but earlier than the parent 4-chloro-3-nitrobenzoic acid due to the polar carboxyl/amide modification.
Spectroscopic Signature (Predicted)
Researchers should verify synthesis using these expected signals.
Core Directive: Contextualizing the compound in drug discovery.
Metabolic Stability
The amide bond in this molecule is relatively stable against chemical hydrolysis but susceptible to enzymatic cleavage by amidases or carboxypeptidases in vivo.
Prodrug Potential: The compound can act as a prodrug. Cleavage releases the free amino acid and the 4-chloro-3-nitrobenzoic acid moiety (which may have specific inhibitory effects on enzymes requiring PABA or similar substrates).
Nitro-Reductase Liability: Under hypoxic conditions, the nitro group (-NO₂) can be reduced to an amine (-NH₂) by hepatic nitro-reductases, significantly altering the electronic properties and solubility (making it more basic and potentially toxic).
Structure-Activity Relationship (SAR) Logic
The 4-chloro-3-nitro motif is a classic "warhead" scaffold in medicinal chemistry.
Reactivity: The chlorine atom is activated for Nucleophilic Aromatic Substitution (SnAr) by the ortho-nitro group. In biological systems, this could lead to covalent modification of cysteine residues in proteins (covalent inhibition).
H-Bonding: The alanine tail provides a "handle" for active site recognition via the carboxylate (ionic interaction) and the amide nitrogen (H-bond donor).
Figure 2: Potential metabolic and chemical reactivity pathways in a biological system.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7320: 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]
Royal Society of Chemistry. Nitro group directed reductive coupling in coumarin derivatives. Organic & Biomolecular Chemistry.[8] Retrieved from [Link]
An In-depth Technical Guide to the Thermodynamic Stability of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid
Introduction In the landscape of drug discovery and development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. This guide provi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of drug discovery and development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. This guide provides a comprehensive technical framework for evaluating the thermodynamic stability of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid, a molecule of interest for its potential pharmacological applications. The structural features of this compound—a nitroaromatic ring, an amide linkage, and a carboxylic acid moiety—present a unique set of stability challenges that warrant a thorough investigation.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the principles and methodologies for assessing the stability of this N-acyl-alpha-amino acid derivative. By understanding its degradation pathways and kinetics, we can establish appropriate formulation strategies, storage conditions, and shelf-life, thereby ensuring the safety and efficacy of the final drug product.
Molecular Profile of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid
2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid is a derivative of alanine, characterized by the acylation of the amino group with 4-chloro-3-nitrobenzoyl chloride. The presence of a nitro group on the aromatic ring significantly influences the molecule's electronic properties and, consequently, its reactivity and stability. Nitroaromatic compounds are known for their susceptibility to reduction and nucleophilic attack, which can lead to a variety of degradation products.[1][2][3] The amide bond, while generally stable, can undergo hydrolysis under acidic or basic conditions. Furthermore, the propanoic acid side chain introduces a chiral center and a carboxylic acid group, which can participate in various reactions.
A proactive approach to stability testing involves predicting potential degradation pathways based on the molecule's functional groups. For 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid, several degradation routes can be anticipated:
Hydrolysis: The amide linkage is susceptible to cleavage under both acidic and basic conditions, yielding 4-chloro-3-nitrobenzoic acid and alanine.
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, particularly under reducing conditions or in the presence of certain excipients.[1][3]
Photodegradation: Aromatic nitro compounds can be sensitive to light, potentially leading to photoreduction or other complex reactions.[5]
Thermal Decomposition: At elevated temperatures, decarboxylation of the amino acid moiety or cleavage of the amide bond may occur.
These predicted pathways form the basis for designing a comprehensive forced degradation study.
Experimental Design for Thermodynamic Stability Assessment
Forced degradation studies, also known as stress testing, are essential for identifying the likely degradation products of a drug substance and establishing its intrinsic stability.[6][7][8] These studies involve subjecting the compound to conditions more severe than those it would encounter during storage.[7] The following is a detailed protocol for the forced degradation of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid.
Experimental Workflow
Caption: Workflow for forced degradation studies.
Step-by-Step Protocols
1. Hydrolytic Degradation
Acid Hydrolysis:
Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid.
Incubate the solution at 60°C for up to 72 hours.
Withdraw aliquots at 0, 4, 8, 24, 48, and 72 hours.
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.
Dilute with mobile phase to an appropriate concentration for analysis.
Base Hydrolysis:
Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 0.1 M sodium hydroxide.
Keep the solution at room temperature for up to 24 hours.
Withdraw aliquots at 0, 1, 2, 4, 8, and 24 hours.
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.
Dilute with mobile phase for analysis.
2. Oxidative Degradation
Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.
Store the solution at room temperature, protected from light, for up to 24 hours.
Withdraw aliquots at regular intervals.
Analyze the samples directly or after quenching the reaction with a suitable agent like sodium bisulfite.
3. Photolytic Degradation
Expose a solid sample and a solution of the compound (1 mg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[8]
A control sample should be kept in the dark under the same conditions.
Analyze the samples after the exposure period.
4. Thermal Degradation
Place a known amount of the solid compound in a controlled temperature oven at 80°C.
Monitor for physical changes and take samples at various time points for analysis.
Simultaneously, perform Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine the melting point and decomposition temperature.
Analytical Methodology
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is typically developed and validated for this purpose. Mass Spectrometry (MS) is used to identify the structures of the degradation products.
Parameter
Recommended Condition
Column
C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
Optimized to separate all peaks
Flow Rate
1.0 mL/min
Detection
UV at a suitable wavelength (e.g., 254 nm) and MS
Injection Volume
10 µL
Data Interpretation and Reporting
The results of the forced degradation studies should be compiled to provide a comprehensive stability profile of the molecule.
Mass Balance: The sum of the assay of the parent drug and the areas of all degradation products should be close to 100% to ensure that all significant degradants have been detected.
Degradation Profile: A table summarizing the percentage of degradation under each stress condition should be created.
Degradation Pathway Elucidation: Based on the identified structures of the degradation products, a degradation pathway should be proposed.
Potential Degradation Products and Pathways
Caption: Predicted degradation pathways.
Conclusion
A thorough understanding of the thermodynamic stability of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid is paramount for its successful development as a pharmaceutical agent. The methodologies outlined in this guide provide a robust framework for identifying its degradation pathways and establishing its intrinsic stability. The data generated from these studies will be instrumental in guiding formulation development, defining appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of the final drug product.
References
Biodegradation of Nitroaromatic Pollutants:
Forced Degradation Studies for Stability. Nelson Labs.
Development of forced degradation and stability indic
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
Force Degradation for Pharmaceuticals: A Review. IJSDR.
Bacterial pathways for degradation of nitroarom
Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic.
Forced degradation studies: A critical lens into pharmaceutical stability.
Degradation pathways for nitrobenzene.
Nitroaromatic Compounds, from Synthesis to Biodegrad
literature review of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid synthesis
This technical guide details the synthesis of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid , a critical amide intermediate often utilized in the development of androgen receptor antagonists and bioactive peptidomimet...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the synthesis of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid , a critical amide intermediate often utilized in the development of androgen receptor antagonists and bioactive peptidomimetics.
Part 1: Executive Summary & Retrosynthetic Analysis
The target molecule, 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid (also known as N-(4-chloro-3-nitrobenzoyl)alanine), represents a classic "warhead" scaffold. The 4-chloro-3-nitrobenzene moiety is highly electrophilic, serving as a precursor for further functionalization (e.g., reduction to an aniline for heterocycle formation), while the alanine tail provides chirality and solubility.
Retrosynthetic Disconnection
The most logical disconnection is at the amide bond, separating the molecule into two commercially available precursors:
Electrophile: 4-Chloro-3-nitrobenzoic acid (activated as the acid chloride).
Nucleophile: Alanine (typically L-Alanine for pharmaceutical applications).
Caption: Retrosynthetic analysis revealing the convergent synthesis pathway.
This method utilizes the high reactivity of the acid chloride in a biphasic aqueous/organic system, allowing the amino acid to remain in its zwitterionic or anionic form without ester protection.
Base: Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
Solvent: Water / 1,4-Dioxane (or THF)
Protocol:
Dissolution: Dissolve L-Alanine (1.0 equiv) in 1M NaOH (2.2 equiv) at 0°C. The extra base ensures the amine is deprotonated and the carboxylic acid is a soluble carboxylate.
Addition: Dissolve 4-Chloro-3-nitrobenzoyl chloride (1.1 equiv) in dry 1,4-dioxane. Add this solution dropwise to the aqueous alanine solution over 30 minutes, maintaining the temperature <5°C.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor pH; if it drops below 8, add small aliquots of 1M NaOH to maintain basicity (crucial for scavenging HCl).
Workup:
Wash the basic aqueous layer with Ethyl Acetate (EtOAc) to remove unreacted acid chloride/impurities.
Acidify the aqueous layer carefully with 1M HCl to pH ~2. The product will precipitate as a white/off-white solid.[1]
Purification: Filter the precipitate. Recrystallize from Ethanol/Water if necessary.[1]
Expert Insight: The 4-chloro-3-nitro moiety is electron-deficient.[2] The acid chloride is highly reactive but also prone to hydrolysis. The rapid addition at 0°C minimizes hydrolysis while favoring amide formation.
Method B: Carbodiimide Coupling (EDC/HOBt)
Use this if the acid chloride is unavailable or if the substrate contains acid-sensitive groups.
Organic Syntheses. "Nα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine." Org.[4][5] Synth. 1992, 70, 1.[4]
[Link]
(Cited as a foundational protocol for amino acid protection and coupling).
Journal of Medicinal Chemistry. "A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins." ACS Publications, 2020.
[Link]
(Cited for General Procedure A: Reaction of 4-chloro-3-nitrobenzoyl chloride with amines).
Master Organic Chemistry. "The Strecker Synthesis." Master Organic Chemistry.
[Link]
(Cited for background on amino acid synthesis precursors).
Technical Whitepaper: Pharmacological Potential of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic Acid
Executive Summary This technical guide provides an in-depth analysis of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid (also referred to as N-(4-chloro-3-nitrobenzoyl)alanine). As a conjugate of 4-chloro-3-nitrobenzoic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides an in-depth analysis of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid (also referred to as N-(4-chloro-3-nitrobenzoyl)alanine). As a conjugate of 4-chloro-3-nitrobenzoic acid and alanine, this small molecule represents a critical scaffold in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
The compound integrates a nitro-aromatic "warhead" capable of electronic interaction with enzyme active sites, coupled with an amino acid moiety that enhances bioavailability and transport via specific carriers. This guide synthesizes data from Structure-Activity Relationship (SAR) studies of benzamide derivatives to project the pharmacological profile of this specific entity.[1]
Key Biological Potentials:
Antimicrobial: Inhibition of bacterial RNA polymerase and Type II Topoisomerases.
Antifungal: Disruption of fungal cell wall synthesis via chitin synthase interference.
Anticancer: Cytotoxicity against specific carcinoma lines via EGFR signaling modulation.
Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8][9][10]
The molecule features a benzamide linkage connecting a highly electron-deficient aromatic ring to a chiral propanoic acid tail. The 4-chloro and 3-nitro substituents create a distinct electrostatic potential map, facilitating non-covalent interactions (π-stacking, H-bonding) with target proteins.
Moderate lipophilicity; suggests good passive diffusion across lipid bilayers.
H-Bond Donors
2 (Amide NH, Carboxylic OH)
Critical for binding site recognition (e.g., Ser/Thr residues).
H-Bond Acceptors
5 (Nitro O, Carbonyl O)
Facilitates interaction with cationic residues in enzyme pockets.
Chirality
L- (S-) or D- (R-) enantiomer
Biological activity is often stereoselective; L-alanine derivatives mimic endogenous substrates.
Synthesis & Validation Protocol
To ensure reproducibility in biological assays, high-purity synthesis is required. The following protocol utilizes a Schotten-Baumann approach modified for amino acid preservation.
Synthetic Workflow (DOT Diagram)
Figure 1: Step-wise synthetic pathway for the production of the target benzamide derivative.
Detailed Protocol
Activation: Dissolve 4-chloro-3-nitrobenzoic acid (10 mmol) in dry dichloromethane (DCM). Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at 0°C for 30 mins to form the active ester.
Coupling: Add L-alanine methyl ester hydrochloride (10 mmol) and Triethylamine (TEA, 2.5 eq) dropwise. Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).
Work-up: Wash the organic layer with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield the methyl ester intermediate.
Hydrolysis: Dissolve the ester in THF:H₂O (3:1). Add LiOH (2 eq) and stir at RT for 2 hours. Acidify with 1N HCl to precipitate the free acid.
Validation: Confirm structure via ¹H-NMR (DMSO-d₆): Expect doublet for Alanine-CH₃ (~1.4 ppm), multiplet for α-CH (~4.4 ppm), and aromatic signals (~7.8–8.5 ppm).
Benzamide derivatives, particularly those with nitro and halo-substitutions, act as inhibitors of bacterial RNA polymerase (RNAP) by interfering with the interaction between the core enzyme and Sigma factors (σ).
Mechanism: The 4-chloro-3-nitro moiety mimics the electrostatic character of specific DNA/protein contacts, competitively binding to the "clamp" region of RNAP.
Target Specificity: High potency observed against Gram-positive bacteria (S. aureus, S. pneumoniae) due to cell wall permeability.
Predicted MIC: Based on structural analogs (e.g., S-benzyl-β-N-4-chloro-3-nitrobenzoyl dithiocarbazate), the Minimum Inhibitory Concentration (MIC) is estimated between 8 – 64 µg/mL .
Antifungal Potential
Studies on N-benzoyl amino acids indicate that the alanine conjugate possesses moderate to high fungistatic activity against filamentous fungi.
Targets: Fusarium temperatum and Aspergillus fumigatus.[2][3][4]
Mode of Action: Disruption of cell membrane integrity or inhibition of chitin synthase. The lipophilic benzoyl group facilitates entry, while the amino acid tail may hijack nutrient transporters.
Anticancer Properties (EGFR Modulation)
Nitro-benzoic acid derivatives have shown efficacy in inhibiting cancer cell migration.[5]
Pathway: Inhibition of Epidermal Growth Factor Receptor (EGFR) phosphorylation.
Effect: Downregulation of cofilin phosphorylation and actin polymerization, leading to reduced metastasis in cell lines like HepG2 (Liver) and A549 (Lung).
Cytotoxicity: The compound is expected to show selective cytotoxicity with IC₅₀ values in the 10–50 µM range.
Mechanism of Action Diagram
Figure 2: Dual-action mechanism targeting bacterial transcription and cancer cell motility.
Experimental Protocols for Bioactivity Assessment
Antimicrobial Susceptibility Testing (MIC Assay)
Objective: Determine the lowest concentration inhibiting visible bacterial growth.
Preparation: Dissolve compound in DMSO (stock 10 mg/mL).
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (range: 512 to 0.5 µg/mL) in a 96-well plate.
Inoculation: Add 10⁵ CFU/mL of bacterial suspension (S. aureus ATCC 29213).
Incubation: 37°C for 18–24 hours.
Readout: Visual inspection for turbidity or OD₆₀₀ measurement.
Control: Ciprofloxacin (positive) and DMSO only (negative).
MTT Cytotoxicity Assay
Objective: Evaluate metabolic activity as a marker for cell viability.
Treatment: Treat with graded concentrations of the compound (1–100 µM) for 48h.
Labeling: Add MTT reagent (5 mg/mL); incubate 4h at 37°C.
Solubilization: Dissolve formazan crystals in DMSO.
Analysis: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.
References
Synthesis and Antifungal Activity of N-benzoyl Amino Acids.
Source: Journal of the Mexican Chemical Society.[2]
URL:[Link]
Discovery of Antibacterials That Inhibit Bacterial RNA Polymerase Interactions with Sigma Factors.
Source: National Institutes of Health (PMC).
URL:[Link]
Application Note & Synthesis Protocol for 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid
Abstract This technical guide provides a comprehensive, two-step protocol for the synthesis of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid, a valuable building block in medicinal chemistry and drug development. The...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive, two-step protocol for the synthesis of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis proceeds via the formation of a highly reactive acyl chloride intermediate from 4-chloro-3-nitrobenzoic acid, followed by an amide coupling reaction with L-alanine. This document offers a detailed, step-by-step methodology, explains the rationale behind key experimental choices, and includes protocols for purification and characterization, ensuring scientific integrity and reproducibility for researchers in organic synthesis and pharmaceutical development.
Introduction and Scientific Background
Amide bonds are fundamental linkages in a vast array of biologically active molecules, from peptides and proteins to numerous blockbuster drugs. The synthesis of custom amide-containing molecules is therefore a cornerstone of modern medicinal chemistry.[1] The target molecule, 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid, incorporates a substituted benzoyl moiety attached to the natural amino acid L-alanine. This structure presents a versatile scaffold for further chemical elaboration, making it a key intermediate for constructing more complex pharmaceutical agents.
The synthetic strategy detailed herein is a classic and robust approach to amide bond formation. It involves two principal stages:
Activation of the Carboxylic Acid: The carboxylic acid of 4-chloro-3-nitrobenzoic acid is converted into a more electrophilic and reactive 4-chloro-3-nitrobenzoyl chloride. This activation is critical as the direct condensation of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction.[2]
Nucleophilic Acyl Substitution: The resulting acyl chloride is then reacted with the amino group of L-alanine. This is a form of the Schotten-Baumann reaction, where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form the stable amide bond.[2][3]
This guide provides a field-proven protocol, emphasizing safety, efficiency, and high purity of the final product.
Application Note: Stepwise Preparation of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid
Abstract & Strategic Overview This technical guide details the synthesis of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid (also known as N-(4-chloro-3-nitrobenzoyl)alanine). This compound serves as a critical intermed...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
This technical guide details the synthesis of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid (also known as N-(4-chloro-3-nitrobenzoyl)alanine). This compound serves as a critical intermediate in the development of quinazolinone-based pharmacophores and enzyme inhibitors where the electron-deficient aromatic ring provides essential binding interactions.
The protocol utilizes a modified Schotten-Baumann reaction , chosen for its robustness in preserving the chirality of the amino acid moiety (if using L-alanine) and its scalability. Unlike carbodiimide-mediated couplings (e.g., EDC/NHS), this route minimizes byproduct formation and simplifies purification to a precipitation-recrystallization workflow.
Retrosynthetic Analysis
The target molecule is disconnected at the amide bond, revealing two commercially accessible precursors:
Nucleophile: Alanine (2-aminopropanoic acid).
Electrophile: 4-Chloro-3-nitrobenzoyl chloride.
Caption: Retrosynthetic disconnection revealing the amide coupling partners.
Experimental Protocol
Phase 1: Activation (Preparation of Acid Chloride)
Note: If 4-Chloro-3-nitrobenzoyl chloride is purchased commercially, proceed directly to Phase 2. This step is provided for in-situ preparation from the benzoic acid precursor.
Reagents:
4-Chloro-3-nitrobenzoic acid (20.15 g, 100 mmol)
Thionyl chloride (SOCl₂) (30 mL, ~400 mmol)
DMF (Dimethylformamide) (0.5 mL, catalytic)
Solvent: Anhydrous Toluene (100 mL) or neat.
Procedure:
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a CaCl₂ drying tube (or N₂ line).
Addition: Charge the flask with 4-chloro-3-nitrobenzoic acid and toluene. Add thionyl chloride followed by catalytic DMF.
Mechanism:[1] DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction.
Reaction: Heat the mixture to reflux (approx. 80-90°C) for 3-4 hours. Evolution of HCl and SO₂ gas indicates reaction progress.
Completion: The reaction is complete when the solution becomes clear and gas evolution ceases.
Workup: Evaporate the excess thionyl chloride and toluene under reduced pressure (rotary evaporator) to yield the crude acid chloride as a low-melting yellow solid (MP: 49-51°C). Use immediately in Phase 2.
Phase 2: Schotten-Baumann Coupling (The Core Synthesis)
This phase couples the acid chloride with alanine in an aqueous alkaline medium. The base serves two roles: it protects the carboxylic acid of alanine as a soluble salt and neutralizes the HCl generated during coupling.
Sodium Hydroxide (NaOH) (8.0 g, 200 mmol) dissolved in 100 mL water (2M solution).
Solvent: 1,4-Dioxane or Acetone (50 mL) - Optional, to improve solubility of the acid chloride.
Step-by-Step Protocol:
Preparation of Amino Acid Solution:
In a 500 mL beaker, dissolve 8.91 g of Alanine in 50 mL of 2M NaOH solution.
Cool the solution to 0–5°C using an ice bath.
Critical Check: Ensure pH is >10. The amino group must be free (unprotonated) to act as a nucleophile.
Coupling Reaction:
Dissolve the acid chloride (from Phase 1) in 50 mL of dry acetone or dioxane.
Add the acid chloride solution dropwise to the cold alanine solution over 30–45 minutes with vigorous stirring.
Simultaneous Base Addition: During addition, monitor pH. If it drops below 9, add supplementary 2M NaOH or Na₂CO₃ solution to maintain alkalinity. Failure to maintain basic pH will protonate the amine, halting the reaction.
Reaction Maintenance:
Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
Stir for an additional 2 hours. The solution should be clear or slightly turbid.
Workup & Isolation:
If organic solvent (acetone/dioxane) was used, remove it via rotary evaporation (keep bath <40°C).
Filter the remaining aqueous solution through Celite if any insoluble impurities remain.
Acidification: Slowly add 2M HCl to the filtrate with stirring until pH reaches ~2.0.
Precipitation: The product, N-(4-chloro-3-nitrobenzoyl)alanine, will precipitate as a white to pale yellow solid.
Cool in an ice bath for 30 minutes to maximize yield.
Purification:
Filter the solid using a Büchner funnel.
Wash the cake with cold water (3 x 20 mL) to remove inorganic salts (NaCl).
Recrystallization: Recrystallize from Ethanol/Water (approx. 3:1 ratio). Dissolve in hot ethanol, then add warm water until turbidity just appears. Cool slowly.
Workflow Diagram
Caption: Step-by-step experimental workflow from precursors to purified product.
Quality Control & Characterization
Trust the synthesis only after validating the structure.
Parameter
Specification / Expected Value
Method
Appearance
White to pale yellow crystalline solid
Visual
Yield
75% – 85%
Gravimetric
Melting Point
~165–175°C (Estimate based on analogs)
Capillary MP
IR Spectrum
Amide I (1650 cm⁻¹), Amide II (1540 cm⁻¹), NO₂ (1530/1350 cm⁻¹), COOH (broad 2500-3300 cm⁻¹)
using 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid as a pharmaceutical intermediate
This Application Note is structured as a high-level technical document intended for process chemists and medicinal chemists. It focuses on the synthetic utility of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid (also r...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical document intended for process chemists and medicinal chemists. It focuses on the synthetic utility of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid (also referred to as
-(4-Chloro-3-nitrobenzoyl)-alanine ) as a scaffold for accessing privileged heterocyclic pharmacophores.[1]
Versatile Synthesis of Quinazolinones and Benzodiazepines using N-(4-Chloro-3-nitrobenzoyl)alanine
Abstract & Core Utility
2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid is a bifunctional building block characterized by an "activated" aryl chloride and a chiral amino acid tail.[1] Its primary pharmaceutical value lies in its role as a divergent scaffold .
Unlike simple benzoyl chlorides, this intermediate allows for Nucleophilic Aromatic Substitution (
) prior to cyclization. The ortho-nitro group activates the chlorine atom, enabling the introduction of diverse amine nucleophiles under mild conditions. Subsequent reduction and cyclization pathways yield two distinct, high-value pharmacophore classes:
1,4-Benzodiazepine-2,5-diones: Privileged structures in CNS drug discovery.[1]
Quinazolin-4(3H)-ones: Key scaffolds for kinase inhibitors (e.g., EGFR inhibitors) and antimicrobial agents.[1]
Chemical Properties & Handling[2]
Chemical Name: 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid[1]
CAS Number: [Generic/Analogous Search: 103335-98-0 (related)]
Solubility: Soluble in DMSO, DMF, Methanol. Sparingly soluble in water/acidic media.[1]
Stability: Hydrolytically stable at neutral pH.[1] Sensitive to strong bases (racemization of the alanine stereocenter) and light (nitro group degradation).
Safety Advisory:
Warning: Contains a nitro-aromatic moiety.[1] Potential energetic precursor.[1] Avoid heating dry solids above 150°C. Standard PPE (gloves, goggles, fume hood) is mandatory to prevent sensitization.
Synthetic Utility & Mechanism
The strategic value of this intermediate relies on the "Activate-Diversify-Cyclize" strategy.[1]
A. The Activation (Electronic Effect)
The nitro group at the 3-position is electron-withdrawing (
), which significantly lowers the electron density at the 4-position carbon holding the chlorine.[1] This makes the C-Cl bond highly susceptible to nucleophilic attack () by primary or secondary amines, even without transition metal catalysis (Pd/Cu).[1]
B. The Divergent Pathways
Once the chlorine is displaced by an amine (
), the nitro group is reduced to an aniline. The resulting intermediate can cyclize in two ways:
Path A (7-membered ring): The new aniline nitrogen attacks the alanine carboxylic acid (or ester) to form a Benzodiazepine-2,5-dione .[1]
Path B (6-membered ring): If an external electrophile (like an orthoformate or aldehyde) is used, the aniline nitrogen and the amide nitrogen cyclize to form a Quinazolinone .
C. Pathway Visualization
[1][7]
Detailed Experimental Protocols
Protocol A: Nucleophilic Substitution ()
Objective: To introduce a diversity element (amine
Protocol B: One-Pot Reduction & Cyclization to Benzodiazepine
Objective: To close the 7-membered ring.
Reagents:
Substrate:
product from Protocol A (1.0 eq)
Reductant: Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq) - Bechamp conditions preferred to avoid racemization.[1]
Solvent: Ethanol/Water (4:1)
Procedure:
Reduction: Suspend the substrate in Ethanol/Water. Add Fe powder and
.
Reflux: Heat to reflux (80°C) with vigorous stirring for 2 hours. The nitro group is reduced to the aniline.
Cyclization (Thermal): Often, the amino-amide intermediate cyclizes spontaneously under reflux. If not, add a catalytic amount of acetic acid and continue refluxing for 4–8 hours.
Filtration: Filter hot through Celite to remove iron residues.[1]
Crystallization: Concentrate the filtrate. The benzodiazepine-2,5-dione typically crystallizes upon cooling.[1]
Quality Control & Data Specifications
For pharmaceutical intermediates, strict impurity control is required.
Test Parameter
Method
Specification Limit
Rationale
Purity
HPLC (C18, ACN/Water)
> 98.0%
Critical for downstream yield.
Chiral Purity
Chiral HPLC
> 99.0% ee
Avoid racemization during amide coupling.
Chloride Content
Titration / IC
< 0.5%
Residual inorganic salts from synthesis.
Loss on Drying
Gravimetric
< 1.0%
Solvent entrapment affects stoichiometry.
Troubleshooting Common Issues:
Racemization: If the chiral center (Alanine) racemizes, lower the temperature during the initial amide coupling and avoid strong bases like NaOH; use DIPEA instead.
Incomplete
: If the chlorine is sluggish, switch solvent to DMSO and increase temp to 90°C. Ensure the amine nucleophile is not sterically hindered.
References
Kamal, A., et al. (2008). "Synthesis of a new class of 1,4-benzodiazepine-2,5-diones as potential antimicrobial agents." Bioorganic & Medicinal Chemistry Letters. Link
Organic Chemistry Portal. (2024). "Synthesis of Quinazolinones - Methodologies and Mechanisms." Organic Chemistry Portal. Link
BenchChem Technical Library. (2025). "Synthesis of 4-chloro-3-nitrobenzaldehyde and derivatives." BenchChem.[2] Link
PubChem Database. (2025). "Compound Summary: 2-[(4-chloro-3-nitrobenzoyl)amino]propanoic acid derivatives." National Institutes of Health. Link
Bunce, R. A. (2018). "Reaction of Nitro-Activated Aryl Halides." Tetrahedron. Link
reaction conditions for coupling 4-chloro-3-nitrobenzoic acid with alanine
An Application Guide to the Amide Coupling of 4-Chloro-3-nitrobenzoic Acid and Alanine Introduction: Context and Significance The synthesis of N-acylated amino acids is a cornerstone of medicinal chemistry and drug devel...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Amide Coupling of 4-Chloro-3-nitrobenzoic Acid and Alanine
Introduction: Context and Significance
The synthesis of N-acylated amino acids is a cornerstone of medicinal chemistry and drug development. The specific coupling of 4-chloro-3-nitrobenzoic acid with alanine yields N-(4-chloro-3-nitrobenzoyl)alanine, a key building block and intermediate in the synthesis of various pharmacologically active molecules. Notably, this scaffold is integral to the development of targeted therapies, including BRAF inhibitors like Dabrafenib, used in cancer treatment[1].
The successful formation of this amide bond is not trivial. The electronic properties of 4-chloro-3-nitrobenzoic acid—specifically the presence of two electron-withdrawing groups (–Cl and –NO₂) on the phenyl ring—influence the reactivity of the carboxylic acid. While these groups increase the acidity of the carboxyl proton, they can also impact the electrophilicity of the carbonyl carbon. Furthermore, as with all amino acid couplings, controlling the reaction conditions to prevent racemization of the chiral center in alanine is paramount for ensuring the biological activity of the final product[2].
This document provides a comprehensive guide for researchers, outlining the mechanistic considerations, reagent choices, and optimized protocols for the efficient and stereochemically controlled coupling of these two molecules.
Mechanistic Underpinnings of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide bond requires extremely high temperatures (often >200 °C) to eliminate water, conditions that would degrade most pharmaceutical intermediates. Therefore, the reaction is universally performed by activating the carboxylic acid to convert the hydroxyl group into a better leaving group. The general process involves two key steps:
Activation: The carboxylic acid reacts with a "coupling reagent" to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acylphosphonium salt.
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (alanine) attacks the electrophilic carbonyl carbon of the activated intermediate, forming a tetrahedral intermediate which then collapses to yield the desired amide and a benign byproduct[3].
The choice of coupling reagent is critical as it dictates the nature of the active intermediate, reaction kinetics, and the potential for side reactions, most notably racemization.
Strategic Selection of Coupling Reagents
Several classes of coupling reagents are available, each with distinct advantages and disadvantages. The selection depends on the specific substrates, desired scale, and cost considerations.
Carbodiimides (e.g., DCC, EDC): These are cost-effective and widely used reagents[2][4]. They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate. However, this intermediate is prone to rearranging into a stable N-acylurea, terminating the reaction. More critically, it can promote the formation of a 5(4H)-oxazolone from the N-acylated amino acid, which can lead to significant racemization. To mitigate these issues, carbodiimides are almost always used with additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure, which trap the O-acylisourea to form a more stable and selective active ester[5].
Uronium/Aminium Salts (e.g., HBTU, HATU): These are among the most efficient and popular coupling reagents, known for fast reaction times and low levels of racemization[6][7]. They react with the carboxylic acid in the presence of a non-nucleophilic base (like DIPEA) to form an OBt- or OAt-based active ester. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective for challenging couplings due to the anchimeric assistance provided by the pyridine nitrogen in the resulting OAt ester, making it more reactive than its HBTU-derived OBt counterpart.
Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to uronium salts, phosphonium reagents like PyBOP generate highly reactive active esters with minimal risk of racemization. They are particularly valued for their ability to couple sterically hindered substrates[6]. A key advantage over uronium salts is that they do not possess the guanidinium-forming core, thus avoiding a common side reaction where the amine substrate reacts with the coupling reagent itself.
Acid Halide Formation: A classic approach involves converting the carboxylic acid into a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride[3][8]. This method is robust but can be too harsh for sensitive substrates. The reaction of the resulting 4-chloro-3-nitrobenzoyl chloride with alanine would then proceed rapidly in the presence of a base.
For the coupling of an electronically modified benzoic acid with a simple, unhindered amino acid like alanine, a uronium salt like HATU represents an optimal choice, balancing high reactivity, rapid kinetics, and excellent suppression of racemization[4][9].
Optimized Protocol: HATU-Mediated Coupling
This protocol details a reliable method for the synthesis of N-(4-chloro-3-nitrobenzoyl)alanine using HATU as the coupling agent.
solvent selection for 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid extraction
Application Note & Protocol Topic: Strategic Solvent Selection for the Extraction and Purification of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid For: Researchers, scientists, and drug development professionals. Abs...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: Strategic Solvent Selection for the Extraction and Purification of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to selecting an optimal solvent system for the liquid-liquid extraction (LLE) of the acidic compound 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid. As a key intermediate in pharmaceutical synthesis, achieving high purity and recovery of this target molecule is paramount. We will explore the theoretical principles underpinning solvent choice, present a logical workflow for solvent screening, and provide detailed experimental protocols for both comparative analysis and an optimized acid-base extraction methodology. The causality behind each step is explained to empower researchers with the ability to adapt these principles to similar molecules.
Introduction: The Critical Role of Solvent Selection
The isolation and purification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development. The compound 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid possesses a combination of functional groups—a carboxylic acid, an amide, a nitro group, and a chlorinated aromatic ring—that define its chemical personality and dictate its behavior in different solvent environments.
Effective solvent selection in liquid-liquid extraction is not merely about dissolving the target compound; it is a strategic decision that influences yield, purity, cost, safety, and environmental impact. An ideal solvent must exhibit high selectivity for the target molecule, be immiscible with the initial matrix (typically aqueous), and be easily removable in downstream processing. This guide provides the foundational principles and practical methodologies to make an informed and scientifically sound solvent choice.
Physicochemical Profile of the Target Molecule
Understanding the target's properties is the first step in any extraction design. The structure of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid is shown below.
Caption: Chemical Structure of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid.
A summary of its key physicochemical characteristics, derived from its constituent parts and data on analogous compounds, is presented in Table 1. The most critical feature is the carboxylic acid group, which imparts acidic properties, allowing for a highly selective purification strategy based on pH manipulation.
Table 1: Physicochemical Properties of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid and Related Structures
Property
Value (Estimated/Inferred)
Rationale & Significance for Extraction
Molecular Formula
C₁₀H₉ClN₂O₅
Influences molecular weight and solubility.
Molecular Weight
272.64 g/mol
Relevant for calculating molar concentrations.
pKa (Carboxylic Acid)
~3.5 - 4.5
Crucial Property . The compound is a weak acid. At pH values > 5.5, it will be deprotonated to its highly water-soluble carboxylate salt form. This is the basis for acid-base extraction[1][2].
Polarity
Moderately Polar
The nitro, amide, and carboxylic acid groups are polar, while the chlorinated benzene ring is nonpolar. This amphiphilic nature suggests solubility in moderately polar organic solvents.
Predicted LogP
~1.5 - 2.5
Indicates a preference for moderately nonpolar environments in its neutral form.
Hydrogen Bonding
Donor & Acceptor
The amide and carboxylic acid groups can participate in hydrogen bonding, influencing solubility in protic solvents.
The Logic of Solvent Selection: A Systematic Workflow
A haphazard "trial-and-error" approach to solvent selection is inefficient. A systematic workflow, grounded in the molecule's properties, ensures a more rapid and successful outcome. The following diagram outlines this logical process.
Caption: A systematic workflow for rational solvent selection in extraction processes.
This protocol describes a small-scale experiment to compare the extraction efficiency of several common organic solvents. The goal is to determine the distribution coefficient (K_D) of the neutral compound between the aqueous and organic phases.
Objective
To quantify the partitioning of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid from a buffered aqueous solution into various immiscible organic solvents.
Materials & Reagents
2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid (crude reaction mixture or standard)
Prepare Stock Solution: Accurately prepare a stock solution of the target compound (~1 mg/mL) in a suitable organic solvent (e.g., methanol). Use this to create a calibration curve for HPLC analysis.
Prepare Aqueous Phase: Dissolve a known amount of the crude product in the pH 2.5 phosphate buffer to a final concentration of approximately 0.5 mg/mL. The acidic buffer ensures the carboxylic acid remains fully protonated and in its neutral, more organo-soluble form[3].
Perform Extractions:
a. To a 50 mL separatory funnel, add 10 mL of the prepared aqueous solution.
b. Add 10 mL of the first candidate solvent (e.g., Ethyl Acetate).
c. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.
d. Allow the layers to separate completely.
e. Carefully drain the lower layer. If the organic layer is on the bottom (e.g., DCM), drain it into a clean, labeled flask. If it is on top (e.g., EtOAc), drain the bottom aqueous layer and then pour the organic layer out through the top of the funnel.
f. Repeat this process for each candidate solvent.
Sample Analysis:
a. Take a precise aliquot from the organic layer, pass it through a small plug of anhydrous Na₂SO₄ to remove residual water, and dilute as necessary.
b. Analyze the concentration of the target compound in the diluted organic phase using a pre-calibrated HPLC method.
c. The concentration in the aqueous phase can be determined by mass balance.
Calculate Efficiency:
Distribution Coefficient (K_D): K_D = [Concentration in Organic Phase] / [Concentration in Aqueous Phase]
Percent Recovery (%R): %R = (Mass in Organic Phase / Total Initial Mass) * 100
Data Presentation & Interpretation
The selection of a solvent involves balancing multiple factors. A solvent with a high K_D is desirable, but practical considerations like boiling point (for ease of removal) and safety are also critical[4].
Table 2: Properties of Candidate Solvents for Extraction
Solvent
Density (g/mL)
Boiling Point (°C)
Polarity Index
Safety/Environmental Notes
Ethyl Acetate (EtOAc)
0.902
77.1
4.4
Flammable; relatively low toxicity. Often considered a "greener" solvent choice[5].
Dichloromethane (DCM)
1.326
39.6
3.1
Non-flammable; suspected carcinogen; high volatility. Density is greater than water.
Toluene
0.867
110.6
2.4
Flammable; toxic. Effective for non-polar compounds.
Methyl Isobutyl Ketone (MIBK)
0.802
117.0
4.2
Flammable; moderate toxicity. Good solvating power.
Table 3: Hypothetical Results from Comparative Solvent Screening
Solvent
K_D (Distribution Coefficient)
% Recovery (Single Extraction)
Analysis & Rationale
Ethyl Acetate (EtOAc)
12.5
92.6%
Excellent performance. The moderate polarity of EtOAc effectively solvates the entire molecule. Its ability to act as a hydrogen bond acceptor is beneficial.
Dichloromethane (DCM)
8.2
89.1%
Good performance. DCM is a versatile solvent but its higher toxicity and environmental concerns make it a less favorable choice[6][7].
Toluene
1.3
56.5%
Poor performance. Toluene is too non-polar to effectively solvate the polar functional groups of the target compound.
Methyl Isobutyl Ketone (MIBK)
10.8
91.5%
Very good performance. Similar in efficacy to EtOAc but has a higher boiling point, making it more energy-intensive to remove post-extraction.
Optimized Protocol 2: Purification via Acid-Base Extraction
This optimized protocol leverages the acidic nature of the target molecule to achieve superior purification, separating it from any neutral or basic impurities that may be present in the crude reaction mixture. This is a classic and powerful technique in organic chemistry[2][7][8].
Workflow Diagram
Caption: Workflow for purification using pH-controlled acid-base extraction.
Step-by-Step Methodology
Dissolution: Dissolve the crude product mixture in a suitable volume of Ethyl Acetate (e.g., 10 mL per 1 g of crude material). Transfer this solution to a separatory funnel.
Basification & Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. NaHCO₃ is a weak base, which is selective for deprotonating strong acids like carboxylic acids, leaving less acidic compounds (like phenols) or neutral compounds behind in the organic layer[1].
Separation: Stopper the funnel and shake vigorously for 2 minutes. Caution: CO₂ gas will be evolved; vent frequently. Allow the layers to separate.
Isolate Aqueous Layer: Drain the lower aqueous layer, which now contains the sodium salt of your target compound, into a clean Erlenmeyer flask.
Repeat Extraction: To ensure complete transfer, extract the remaining organic layer once more with a fresh portion of NaHCO₃ solution. Combine the aqueous layers. The organic layer containing neutral or basic impurities can now be discarded.
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is ~2 (verify with pH paper). The protonated, neutral form of the target compound is much less soluble in water and will precipitate out as a solid[6][7].
Isolation:
Collect the pure solid product by vacuum filtration.
Wash the filter cake with a small amount of cold deionized water to remove residual salts.
Dry the product under vacuum to a constant weight.
Alternatively, if the product does not precipitate cleanly, it can be re-extracted from the acidified aqueous solution using fresh Ethyl Acetate. The organic solvent can then be dried with Na₂SO₄ and evaporated to yield the pure product.
Conclusion
The successful extraction and purification of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid is predicated on a strategic approach to solvent selection. By analyzing the molecule's physicochemical properties, particularly its acidity, a highly efficient protocol can be developed. While several solvents can physically extract the compound, Ethyl Acetate emerges as the superior choice due to its high distribution coefficient, favorable safety profile, and ease of handling. Furthermore, implementing an acid-base extraction workflow elevates the process from simple isolation to a robust purification method, capable of delivering a high-purity final product essential for pharmaceutical applications.
storage and handling protocols for 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid
An Application Note and Protocol for the Safe Storage and Handling of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid Abstract This document provides a comprehensive guide for the safe storage and handling of 2-[(4-Chlo...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Safe Storage and Handling of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid
Abstract
This document provides a comprehensive guide for the safe storage and handling of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid. As a Senior Application Scientist, this guide synthesizes technical data with practical, field-proven insights to ensure the integrity of the compound and the safety of laboratory personnel. The protocols outlined herein are based on the known reactivity and potential hazards associated with its constituent functional groups: a carboxylic acid, a chlorinated aromatic ring, and a nitro group. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals.
Compound Profile and Hazard Identification
2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid is a complex organic molecule whose handling requires a thorough understanding of its chemical nature. The molecule incorporates several functional groups that dictate its reactivity and hazard profile.
Carboxylic Acid Moiety : This group imparts acidic properties, making the compound corrosive and reactive with bases.[1] Care should be taken to avoid storage in metal cabinets which are susceptible to corrosion.[1]
Nitroaromatic System : The presence of a nitro group on the benzoyl ring suggests potential for high reactivity and thermal instability. Nitro compounds are often strong oxidizers and can be harmful if inhaled, ingested, or absorbed through the skin.[2][3] Finely dispersed dust may also form explosive mixtures in air.[3]
Chlorinated Benzoyl Group : Halogenated aromatic compounds can be toxic and environmentally persistent. The benzoyl chloride precursors are noted for their corrosiveness and reactivity, particularly with moisture.[4][5][6]
A summary of the primary hazards associated with compounds of this nature is presented below.
Hazard Classification
Description
Primary Mitigation Strategy
Skin Corrosion/Irritation
Based on related chloro-nitro-benzoyl and carboxylic acid compounds, this substance is expected to cause skin irritation and potentially severe burns upon prolonged contact.[7][8][9][10][11]
Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat.[10]
Serious Eye Damage
Expected to cause serious eye damage or irritation.[7][8][9][11][12]
Harmful if swallowed, inhaled, or absorbed through the skin.[3][6][13] Dust inhalation may cause respiratory irritation.[9]
Handle in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust and vapor inhalation.[5][10]
Reactivity Hazards
Incompatible with strong bases, oxidizing agents, and reducing agents.[1][14] May react with moisture.[5]
Segregate from all incompatible materials during storage and handling.
Explosive Potential (Dust)
As with many organic solids, fine dust particles can form an explosive mixture with air.[3][9]
Avoid dust generation during handling. Use appropriate grounding for equipment to prevent electrostatic discharge.[2]
Storage Protocols
Proper storage is paramount to maintaining the chemical integrity of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid and ensuring laboratory safety.
General Storage Conditions
The following table summarizes the recommended storage conditions.
Parameter
Recommendation
Rationale
Temperature
Cool location, ambient room temperature (15-25°C).[15][16]
Prevents thermal degradation and reduces vaporization.
Atmosphere
Dry, inert atmosphere (e.g., Argon or Nitrogen) for long-term storage.
The benzoyl amide linkage can be susceptible to hydrolysis, and related compounds are moisture-sensitive.[5]
Light
Store in a dark place, using an amber or opaque container.[17]
Related chloro-nitro compounds can be light-sensitive.[8]
Ventilation
Store in a well-ventilated area.[2][6][10][13][18]
Prevents accumulation of potentially harmful vapors in case of a leak.
Container
Keep in the original, tightly sealed container.[2][5][10][13][15][18] Ensure the container is clearly labeled.[19][20]
Prevents contamination, exposure to moisture and air, and ensures proper identification.
Chemical Segregation
Chemical segregation is a critical, non-negotiable aspect of safe storage.[21] 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid must be stored separately from incompatible materials.
Caption: Chemical incompatibility and segregation map.
Handling Protocols
A systematic approach to handling minimizes exposure and reduces the risk of accidents.
Personal Protective Equipment (PPE)
Always wear the following PPE when handling this compound:
Eye Protection : Chemical safety goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield is recommended when handling larger quantities.[10]
Hand Protection : Chemical-resistant gloves (e.g., nitrile) inspected for integrity before use.[10] Use proper glove removal technique to avoid skin contact.[10]
Body Protection : A laboratory coat. Ensure it is buttoned. For tasks with a high risk of splashing, a chemical-resistant apron is advised.
Respiratory Protection : For operations likely to generate significant dust, use a NIOSH-approved respirator with a particulate filter (e.g., N95) or work within a fume hood.[13]
Step-by-Step Handling Workflow
The following workflow should be adopted for all procedures involving the transfer and use of the solid compound.
Caption: Step-by-step workflow for safe handling.
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
Exposure Response
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7][8][22][23]
Skin Contact : Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[8][22] Seek medical attention if irritation persists.
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7][8][22]
Ingestion : Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8][10][23]
Spill Response Protocol
The appropriate response to a spill depends on its size and location.
Caption: Decision tree for spill response.
Disposal
All waste containing 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[8][13] Follow all local, state, and federal regulations. Do not dispose of down the drain.
References
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
University of Georgia. NitroCompounds-Various.docx. [Link]
Queen's University. (2012, August 6). Chemical Storage Procedures. [Link]
oxfordlabchem.com. MATERIAL SAFETY DATA SHEET - 1-Chloro-4-Nitobenzene. [Link]
Process Development Guide: Scale-Up Synthesis of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid
Executive Summary This application note details the process development and scale-up strategy for 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid (an N-acyl amino acid derivative). This compound serves as a critical int...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the process development and scale-up strategy for 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid (an N-acyl amino acid derivative). This compound serves as a critical intermediate in the synthesis of non-steroidal anti-androgens and Kynurenine-3-monooxygenase (KMO) inhibitors.
The synthesis utilizes a modified Schotten-Baumann reaction , selected for its scalability, cost-effectiveness, and ability to maintain the chiral integrity of the alanine moiety (if starting from chiral material). This guide transitions from milligram-scale medicinal chemistry to kilogram-scale process chemistry, emphasizing heat transfer management, pH control, and impurity rejection without chromatography.
Key Process Parameters (KPPs)
Parameter
Specification
Rationale
Stoichiometry
Acid Chloride (1.05 eq) : Amino Acid (1.0 eq)
Slight excess ensures full conversion of the expensive amino acid.
Temperature
(Addition), (Aging)
Low temp prevents hydrolysis of the highly reactive acid chloride.
pH Control
Maintains amine nucleophilicity while minimizing racemization and hydrolysis.
Quench
Aqueous HCl to pH
Precipitates the free acid product; removes inorganic salts.
Strategic Analysis & Retrosynthesis
The synthesis is disconnected into two commercially available building blocks: 4-Chloro-3-nitrobenzoic acid and Alanine (L-, D-, or racemic).
Mechanism & Workflow Visualization
Figure 1: Retrosynthetic disconnection and forward reaction logic.
Phase 1: Activation (Acid Chloride Synthesis)
The nitro and chloro substituents on the aromatic ring significantly increase the electrophilicity of the carbonyl carbon. While this aids coupling, it also makes the intermediate 4-chloro-3-nitrobenzoyl chloride sensitive to moisture.
Solvent: Toluene (Anhydrous) - Preferred over benzene for safety; allows azeotropic removal of residual
.
Protocol
Setup: Equip a jacketed glass reactor with an overhead stirrer, reflux condenser, nitrogen inlet, and a caustic scrubber (NaOH) to trap
and off-gases.
Charging: Charge Toluene (5 vol) and 4-Chloro-3-nitrobenzoic acid under
.
Activation: Add DMF catalyst. Heat the slurry to
.
Addition: Add
dropwise over 1 hour. Caution: Significant gas evolution.
Reflux: Heat to reflux (
) for 3–4 hours until the solution becomes clear and gas evolution ceases.
Distillation: Switch condenser to distillation mode. Distill off Toluene and excess
under reduced pressure (vacuum) to yield the crude acid chloride as a semi-solid or thick oil.
Reconstitution: Redissolve the residue in dry THF (3 vol) for the next step. Do not store for long periods.
Critical Safety Note: The "4-chloro-3-nitro" moiety adds energy to the molecule. While generally stable, avoid distilling to complete dryness if possible; keep in solution for the next step to mitigate thermal hazards [2].
Phase 2: Amidation (Modified Schotten-Baumann)
This step uses a biphasic or semi-aqueous system. The key is the Schotten-Baumann condition, where the amino acid acts as a nucleophile in its anionic form [3].
Amino Acid Solubilization: In the main reactor, dissolve Alanine in 1M NaOH (2.2 eq). The extra base ensures the carboxylic acid is deprotonated (
) and the amine is free (). Cool to .
Coupling: Slowly add the Acid Chloride/THF solution to the reactor over 2 hours.
Simultaneous pH Control: Crucial Step. As the acid chloride is added, HCl is generated, dropping the pH. Simultaneously dose 4M NaOH to maintain pH between 8.5 and 10.5 .
If pH < 8: Amine protonates (
) and reaction stalls.
If pH > 11: Acid chloride hydrolyzes rapidly to the starting benzoic acid material; risk of racemization increases [4].
Aging: Once addition is complete, allow the mixture to warm to
and stir for 2 hours.
IPC (In-Process Control): Check by HPLC. Target:
unreacted Alanine.
Phase 3: Work-up & Purification[11]
Unlike medicinal chemistry routes that rely on column chromatography, this scale-up process relies on pH-swing precipitation .
Protocol
Solvent Strip: Distill off the THF under vacuum (keep T
). The product remains in the aqueous phase as the sodium salt.
Washing: Wash the aqueous layer with Ethyl Acetate (2 vol) to remove neutral impurities (e.g., unreacted acid chloride dimers or decarboxylated byproducts). Discard the organic layer.
Precipitation: Cool the aqueous layer to
. Slowly add 6M HCl until pH reaches 1–2. The product will precipitate as a white to off-white solid.
Filtration: Filter the slurry using a centrifuge or Nutsche filter.
Cake Wash: Wash the cake with cold water (3 x 2 vol) to remove NaCl.
Drying: Dry in a vacuum oven at
with a nitrogen bleed until constant weight.
Purification (Recrystallization)
If chiral purity or chemical purity is below spec (
), recrystallize from Ethanol/Water (1:1) .
Dissolve in hot Ethanol.
Add warm water until turbid.
Cool slowly to
to crystallize.
Process Flow Diagram
Figure 2: Unit operation flow for the kilogram-scale synthesis.
If racemized: Lower coupling Temp; reduce pH max to 9.0.
Water Content
Karl Fischer
Increase drying time or temp.
Mechanism of Racemization (Risk)
During the activation of the amino acid (or if the product is exposed to high pH), the amide hydrogen can be deprotonated, leading to an oxazolone (azlactone) intermediate. This intermediate is planar and can reopen to form the racemic product.
Mitigation: Keep temperature
during base addition and strictly limit pH [5].
References
Clay, J. (2025). Preparation of p-Nitrobenzoyl Chloride. Organic Syntheses.
Process Safety : Thermal stability of nitro-benzoyl chlorides. (General chemical safety guidance).
Schotten, C., & Baumann, E. (1883). Über die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft. (Foundational Chemistry).[3] See modern review:
Smith, A. et al. (2020). Optimization of Schotten–Baumann reaction in flow for amide bond formation. Reaction Chemistry & Engineering.
Benoiton, N. L. (2019). Chemistry of Peptide Synthesis. CRC Press. (Definitive text on racemization mechanisms).
Application Note: A Guide to Peptide Coupling Reagents for the Synthesis of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid
Audience: Researchers, scientists, and drug development professionals. Introduction The formation of the amide bond is arguably the most critical reaction in medicinal chemistry and drug development, forming the backbone...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction
The formation of the amide bond is arguably the most critical reaction in medicinal chemistry and drug development, forming the backbone of peptides and a vast array of pharmacologically active molecules. The synthesis of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid, the coupling product of 4-chloro-3-nitrobenzoic acid and L-alanine, presents a classic yet instructive challenge. The success of this synthesis hinges on the judicious selection of a peptide coupling reagent capable of overcoming the specific hurdles posed by the substrates.
The 4-chloro-3-nitrobenzoic acid moiety is electronically deactivated due to the presence of two powerful electron-withdrawing groups: a nitro group (-NO₂) and a chlorine atom (-Cl). This deactivation reduces the nucleophilicity of the carboxylate and slows its activation. Furthermore, maintaining the stereochemical integrity of the L-alanine chiral center is paramount to ensure the biological activity and purity of the final product. This guide provides an in-depth analysis of suitable coupling reagents, their mechanisms of action, and detailed protocols to successfully navigate this synthetic challenge.
Section 1: Comparative Overview of Key Coupling Reagents
The fundamental role of a coupling reagent is to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.[1][2] The choice of reagent is critical and depends on factors like substrate reactivity, steric hindrance, cost, and potential side reactions.[3][4] Below is a comparative summary of reagent classes applicable to this synthesis.
Reagent Class
Examples
Activation Mechanism
Advantages
Disadvantages
Suitability for This Synthesis
Carbodiimides
EDC, DCC, DIC
Forms a highly reactive O-acylisourea intermediate.[1][5]
Risk of racemization (requires additives like HOBt), N-acylurea byproduct formation[3][6], DCU byproduct from DCC is poorly soluble.[6]
Good: A reliable and economical choice, especially when paired with an additive like HOBt or OxymaPure to suppress racemization.[6][7]
Uronium/Aminium Salts
HATU, HBTU, HCTU, COMU
Forms a highly reactive activated ester (e.g., OAt-ester for HATU).[7][8]
High efficiency, rapid reaction kinetics, low racemization, effective for hindered substrates.[8][9][10]
Higher cost, potential for guanidinylation of the amine if used in excess.[8]
Excellent: HATU is particularly recommended due to its superior performance with challenging substrates, ensuring high yield and minimal epimerization.[8]
Phosphonium Salts
PyBOP, PyAOP
Forms a reactive OBt or OAt-ester intermediate.[9]
High coupling efficiency, avoids guanidinylation side reaction, byproducts are generally less hazardous than older phosphonium reagents like BOP.[6]
Higher cost than carbodiimides, solutions in DMF have moderate stability.
Excellent: A strong alternative to HATU, offering similar high reactivity without the risk of amine capping, making it ideal for ensuring complete conversion.
Acyl Halide Formers
TFFH, BTFFH
In-situ generation of a highly reactive acyl fluoride.
Extremely effective for electron-deficient amines and sterically hindered substrates where other methods fail.[11]
Reagents can be moisture-sensitive; requires careful handling.
Very Good: A powerful problem-solving option if standard methods yield poor results due to the deactivated nature of the carboxylic acid.
Section 2: Reaction Mechanisms and Rationale
Understanding the mechanism of action is key to optimizing reaction conditions and troubleshooting potential issues.
Carbodiimide-Mediated Coupling (EDC/HOBt)
Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorses for amide bond formation.[5] The reaction proceeds via a two-step process. First, the carboxylic acid attacks the carbodiimide to form a highly reactive O-acylisourea intermediate.[1][12] However, this intermediate is unstable and can rearrange to a stable N-acylurea byproduct, terminating the reaction.[3] To prevent this and suppress racemization, an additive like 1-Hydroxybenzotriazole (HOBt) is introduced. HOBt traps the O-acylisourea to form an HOBt-ester, which is more stable but still highly reactive towards the amine, leading to the desired amide with high fidelity.[7]
Caption: Carbodiimide activation pathway with HOBt additive.
Uronium Salt-Mediated Coupling (HATU)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation coupling reagent prized for its efficacy with difficult couplings.[13] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[14] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[8][15] The 1-hydroxy-7-azabenzotriazole (HOAt) leaving group is superior to HOBt due to anchimeric assistance from the pyridine nitrogen, which accelerates the subsequent aminolysis step, leading to faster reactions and reduced racemization.
Caption: Amide formation mechanism using the HATU reagent.
Section 3: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid. Always perform reactions in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Caption: General experimental workflow for amide coupling.
Protocol A: Carbodiimide Method using EDC and HOBt
Principle: A cost-effective, one-pot method utilizing a water-soluble carbodiimide for easy byproduct removal. HOBt is included to maximize yield and minimize racemization.[16]
To a round-bottom flask under a nitrogen atmosphere, add 4-chloro-3-nitrobenzoic acid (1.0 eq), L-alanine (1.1 eq), and HOBt·H₂O (1.2 eq).
Dissolve the solids in anhydrous DMF (approx. 0.2 M concentration relative to the carboxylic acid).
Cool the mixture to 0 °C in an ice bath.
Add DIPEA (2.5 eq) to the stirred solution.
Add EDC·HCl (1.2 eq) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
Monitoring: Check for the consumption of the starting carboxylic acid using thin-layer chromatography (TLC) or LC-MS.
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization to yield the final product.
Protocol B: High-Efficiency Uronium Salt Method using HATU
Principle: This protocol employs the powerful HATU reagent, ideal for ensuring high conversion of the electronically deactivated carboxylic acid and for preserving stereochemical integrity.[8][9]
Materials and Reagents:
4-Chloro-3-nitrobenzoic acid (1.0 eq)
L-Alanine methyl ester hydrochloride (1.1 eq) Note: Using the ester simplifies work-up; saponification can be performed post-coupling.
HATU (1.1 eq)
N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
Anhydrous Dichloromethane (DCM) or DMF
Ethyl acetate (EtOAc)
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Saturated sodium chloride (brine) solution
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
In a flask under a nitrogen atmosphere, dissolve 4-chloro-3-nitrobenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
Cool the solution to 0 °C.
Add DIPEA (1.5 eq) and stir the mixture for 5-10 minutes to pre-activate the acid.
In a separate flask, dissolve L-alanine methyl ester hydrochloride (1.1 eq) in a minimum amount of DMF and add DIPEA (1.5 eq).
Add the amine solution dropwise to the activated acid solution at 0 °C.
Remove the ice bath and stir the reaction at room temperature for 2-4 hours.
Monitoring: The reaction is typically rapid; monitor by TLC or LC-MS after 1 hour.
Work-up: Dilute the reaction with EtOAc. Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
Purification: Purify the crude ester by flash chromatography. If the free acid is desired, the purified methyl ester can be saponified using standard conditions (e.g., LiOH in THF/H₂O).
Section 4: Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Incomplete Reaction / Low Yield
1. Insufficient activation of the electron-poor carboxylic acid. 2. Steric hindrance. 3. Presence of moisture, which hydrolyzes activated intermediates. 4. Inadequate base.
1. Switch to a more powerful reagent (e.g., from EDC/HOBt to HATU or PyBOP). 2. Consider the acyl fluoride method using TFFH.[11] 3. Ensure all glassware is oven-dried and use anhydrous solvents. 4. Ensure stoichiometry of the base is correct, especially when starting with an amine salt.
N-Acylurea Side Product (with Carbodiimides)
The O-acylisourea intermediate rearranged before reacting with the amine.[3]
1. Ensure the additive (HOBt, Oxyma) is present from the beginning of the reaction. 2. Add the carbodiimide at a low temperature (0 °C). 3. Use a slight excess of the amine component.
Guanidinylation of Amine (with Uronium Reagents)
Excess uronium reagent (e.g., HATU) reacts directly with the free amine of the product or starting material.[8]
1. Use a slight excess of the carboxylic acid relative to the amine (e.g., 1.1:1.0). 2. Avoid using a large excess of the coupling reagent; use 1.05-1.1 equivalents. 3. Switch to a phosphonium salt reagent like PyBOP, which does not cause this side reaction.
Racemization/Epimerization
1. Over-activation of the carboxylic acid. 2. Use of a strong, nucleophilic base. 3. Prolonged reaction time or high temperature.
1. Use an additive like HOBt, and especially HOAt (as found in HATU), which is known to suppress racemization.[8] 2. Use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine instead of triethylamine. 3. Monitor the reaction closely and work it up as soon as it is complete.
Conclusion
The synthesis of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid, while seemingly straightforward, requires careful consideration of reagent choice to overcome the electronic deactivation of the acid component while preserving the chirality of the amino acid. For routine, cost-sensitive applications, carbodiimide-based protocols with additives like HOBt provide a robust solution. For higher efficiency, faster reaction times, and syntheses where yield is paramount, advanced uronium (HATU) or phosphonium (PyBOP) reagents are the tools of choice. By understanding the underlying mechanisms and following well-defined protocols, researchers can confidently and successfully synthesize this and other challenging amide-containing targets.
References
Organic Chemistry Tutor. (2026, January 29). Carbodiimide-Mediated Coupling.
Benchchem. (n.d.). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent.
Dilun. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
G.A. Akintola, et al. (2017, October 30). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances.
Abdelmoty, I., et al. (n.d.). The Uronium/Guanidinium Peptide Coupling Reagents.
Grok. (n.d.). Phosphonium coupling.
Studley, J. (2019, January 8). Heterocyclic phosphonium salts- powerful intermediates for pyridine coupling.
ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide.
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
El-Faham, A., & Albericio, F. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications.
Charville, H., et al. (2016). Ynamide Coupling Reagents: Origin and Advances. PMC.
G. E. M. Varchi, et al. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, RSC Publishing.
ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt.
El-Faham, A., et al. (2009, November 30). COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies.
troubleshooting impurities in 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid
Welcome to the technical support center for 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common impu...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common impurities encountered during the synthesis and purification of this compound. Our focus is on providing practical, evidence-based solutions grounded in chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid?
The synthesis of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid, typically achieved through the acylation of alanine with 4-chloro-3-nitrobenzoyl chloride, can lead to several process-related impurities.[1] Identifying these is the first step in troubleshooting.
Common Impurities:
Unreacted Starting Materials: Residual 4-chloro-3-nitrobenzoyl chloride or alanine.
Hydrolysis Product: 4-Chloro-3-nitrobenzoic acid, formed from the reaction of the acyl chloride with moisture.
Di-acylated Alanine: A diester formed from the reaction of the product with another molecule of the acyl chloride.
Side-Reaction Products: Impurities arising from reactions with solvents or bases used in the synthesis.
Q2: My reaction is complete, but I'm seeing a significant amount of 4-Chloro-3-nitrobenzoic acid in my crude product. What causes this and how can I prevent it?
This is a frequent issue stemming from the high reactivity of the acyl chloride starting material, 4-chloro-3-nitrobenzoyl chloride.[2][3]
Root Cause:
4-chloro-3-nitrobenzoyl chloride readily reacts with water (hydrolyzes) to form the corresponding carboxylic acid, 4-chloro-3-nitrobenzoic acid.[4] This can occur if your starting materials, solvents, or reaction atmosphere are not sufficiently dry.
Preventative Measures:
Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Commercial anhydrous solvents are available, or they can be dried using standard laboratory procedures.
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.
Reagent Quality: Use a fresh or properly stored bottle of 4-chloro-3-nitrobenzoyl chloride. Over time, the reagent can hydrolyze upon exposure to air.[4]
Troubleshooting Workflow for Hydrolysis:
Caption: Troubleshooting workflow for excessive hydrolysis of the acyl chloride.
Q3: I'm observing an unknown impurity with a higher molecular weight than my product. What could it be?
A higher molecular weight impurity often suggests the formation of a dimer or a product of over-acylation.
Potential Impurity:
The most likely candidate is the N,O-diacylated product, where the carboxylic acid of the desired product has been acylated by another molecule of 4-chloro-3-nitrobenzoyl chloride to form an anhydride.
Mechanism of Formation:
This side reaction is more likely to occur if an excess of the acyl chloride is used or if the reaction temperature is too high.[4]
Mitigation Strategies:
Stoichiometry Control: Use a precise stoichiometry, typically with a slight excess of the amine (alanine) relative to the acyl chloride.
Controlled Addition: Add the 4-chloro-3-nitrobenzoyl chloride solution dropwise to the alanine solution, especially at the beginning of the reaction, to maintain a low concentration of the acylating agent.[4]
Temperature Management: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize the rate of side reactions.[4]
Q4: My reaction seems sluggish or incomplete, even after extended reaction times. What could be the issue?
Incomplete conversion can be due to several factors related to reagent reactivity and reaction conditions.
Potential Causes and Solutions:
Potential Cause
Troubleshooting Step
Scientific Rationale
Poor Solubility
Try a different anhydrous aprotic solvent (e.g., THF, Ethyl Acetate, DCM).[4] Gentle warming can be attempted if the reactants are thermally stable.
The reactants must be in the same phase to react efficiently.
Insufficient Amine Reactivity
Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[4]
The amidation reaction produces HCl as a byproduct.[1] This can protonate the alanine, rendering it non-nucleophilic. A scavenger base neutralizes the HCl, allowing the reaction to proceed.
Degraded Acyl Chloride
Verify the purity of the 4-chloro-3-nitrobenzoyl chloride via ¹H NMR or use a fresh bottle.[4]
The acyl chloride may have hydrolyzed over time, reducing the amount of active reagent available for the reaction.
In-Depth Troubleshooting Guides
Guide 1: Identifying Impurities by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for identifying and quantifying impurities.
Experimental Protocol: HPLC-MS Analysis
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water mixture).
Column: Use a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is a good starting point.
Detection:
UV/Vis: Monitor at wavelengths relevant to the aromatic rings in the starting materials and product.
MS: Use electrospray ionization (ESI) in both positive and negative modes to detect the molecular ions of the expected product and potential impurities.[5]
Data Analysis: Compare the retention times and mass-to-charge ratios (m/z) of the observed peaks with the expected values for the starting materials, product, and common impurities.
Expected Molecular Weights for Key Compounds:
Compound
Molecular Formula
Expected [M-H]⁻
Expected [M+H]⁺
2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid
C₁₀H₉ClN₂O₅
271.0
273.0
4-Chloro-3-nitrobenzoic acid
C₇H₄ClNO₄
200.0
202.0
Alanine
C₃H₇NO₂
88.0
90.0
Guide 2: Purification by Recrystallization
Recrystallization is an effective method for purifying the final product and removing many of the common impurities.
Step-by-Step Recrystallization Protocol:
Solvent Selection: The ideal solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems include ethanol/water or ethyl acetate/hexanes.
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal formation.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
Drying: Dry the purified crystals under vacuum.
Impurity Removal Logic:
Caption: Recrystallization separates the desired product from soluble impurities.
References
RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
PubChem. (n.d.). 4-Chloro-3-nitrobenzoyl chloride. Retrieved from [Link]
MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
YouTube. (2023). Amidation Reaction. Retrieved from [Link]
NIH. (n.d.). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Retrieved from [Link]
TSI Journals. (n.d.). synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf. Retrieved from [Link]
PMC. (n.d.). 4-Chloro-3-nitrobenzamide. Retrieved from [Link]
Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
MDPI. (n.d.). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison: Synthetic Routes for N-(4-Chloro-3-nitrobenzoyl)-L-alanine
Executive Strategic Overview
The synthesis of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid (N-(4-chloro-3-nitrobenzoyl)-L-alanine) represents a classic yet critical challenge in medicinal chemistry: coupling an electron-deficient aromatic acid to a chiral amino acid without inducing racemization.
This intermediate is frequently encountered in the development of androgen receptor antagonists (similar to the structural motifs in Enzalutamide or Flutamide analogs) and as a fragment in peptidomimetic libraries.
The Core Challenge:
Electronic Effects: The 3-nitro and 4-chloro substituents strongly withdraw electrons from the benzene ring. While this increases the electrophilicity of the carbonyl carbon (facilitating attack), it also increases the acidity of the amide proton in the product, potentially complicating workup.
Stereochemical Integrity: Preserving the L-configuration of the alanine moiety is paramount. Over-activation or excessive basicity can lead to oxazolone (azlactone) formation, resulting in racemization.
This guide compares the two most robust methodologies: the Schotten-Baumann Acyl Chloride Method (Industrial Standard) and the HATU-Mediated Direct Coupling (Research Standard).
Comparative Analysis of Synthetic Routes
Method A: The Schotten-Baumann Reaction (Acyl Chloride)
Best for: Multi-gram scale-up, cost-efficiency, and simple purification.
This method utilizes 4-chloro-3-nitrobenzoyl chloride reacting with L-alanine in a biphasic system. The presence of the electron-withdrawing nitro group makes the acid chloride highly reactive, allowing the reaction to proceed rapidly even in the presence of water.
Mechanism: Nucleophilic acyl substitution.
Base: Aqueous NaOH or Na2CO3.
Solvent: Water/THF or Water/Dioxane.
Method B: HATU/DIPEA Activation
Best for: High-throughput screening (HTS), parallel synthesis, and avoiding acid chloride handling.
This method activates the parent 4-chloro-3-nitrobenzoic acid in situ using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).
Mechanism: Formation of an active ester (OAt-ester) followed by aminolysis.
Solubilization: Dissolve L-Alanine (8.9 g, 100 mmol) in 1M NaOH (220 mL) in a round-bottom flask. Cool the solution to 0–5°C using an ice bath. Critical: Low temperature prevents hydrolysis of the acid chloride and suppresses racemization.
Addition: Dissolve 4-chloro-3-nitrobenzoyl chloride (23.1 g, 105 mmol) in minimal dry THF (approx. 50 mL). Add this solution dropwise to the aqueous alanine solution over 30 minutes, maintaining vigorous stirring.
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor pH; if it drops below 8, add small aliquots of NaOH to maintain basicity (ensuring the amine remains nucleophilic).
Workup:
Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove unreacted acid chloride or neutral impurities.
Acidification: Carefully acidify the aqueous layer with 2M HCl to pH 2.0. The product, being less soluble in its protonated form, will precipitate as a white/pale yellow solid.
Isolation: Filter the solid, wash with cold water (3 x 50 mL) to remove salts, and dry under vacuum over P2O5.
Validation Check:
1H NMR (DMSO-d6): Look for the amide doublet (~8.8 ppm), the characteristic aromatic splitting pattern of the 1,2,4-trisubstituted benzene, and the alanine methyl doublet (~1.4 ppm).
Protocol B: HATU-Mediated Coupling (Recommended for Library gen)
Reagents:
4-Chloro-3-nitrobenzoic acid (1.0 equiv)
L-Alanine methyl ester hydrochloride (1.1 equiv) (Note: Ester protection is preferred here to prevent zwitterionic solubility issues in DMF)
HATU (1.1 equiv)
DIPEA (3.0 equiv)
Solvent: Anhydrous DMF
Step-by-Step Workflow:
Activation: Dissolve 4-chloro-3-nitrobenzoic acid (1 mmol) in DMF (5 mL). Add DIPEA (1.5 mmol) and HATU (1.1 mmol). Stir for 15 minutes at room temperature (Yellow color develops).
Coupling: Add L-Alanine methyl ester hydrochloride (1.1 mmol) and the remaining DIPEA (1.5 mmol). Stir for 4–6 hours.
Workup: Dilute with EtOAc (50 mL), wash with 1N HCl, sat. NaHCO3, and brine.[3][4] Dry over Na2SO4 and concentrate.
Hydrolysis (Optional): If the free acid is required, treat the ester with LiOH in THF/Water (1:1) for 1 hour, then acidify to precipitate.
Mechanistic & Decision Visualization
Figure 1: Synthetic Pathway & Mechanism
This diagram illustrates the electrophilic activation pathways and the critical decision point regarding racemization control.
Caption: Comparative reaction pathways showing the direct Schotten-Baumann route (top) versus the multi-step coupling reagent route (bottom).
Figure 2: Purification & Workup Logic
A self-validating workflow to ensure high purity and removal of byproducts.
Caption: Logic flow for purification. Note that Method A relies on pH-switch precipitation, while Method B requires extractive workup.
Expert Insights & Troubleshooting
The "Oiling Out" Phenomenon: In Method A, if the product oils out upon acidification instead of precipitating, it indicates the presence of impurities or that the temperature is too high. Solution: Cool the mixture to 0°C and scratch the glass vessel to induce crystallization.
Racemization Control: The electron-withdrawing nitro group makes the alpha-proton of the amino acid slightly more acidic after coupling. Avoid leaving the product in strongly basic solution (pH > 11) for extended periods. The Schotten-Baumann method at 0°C is kinetically favored over racemization [1].
Safety Note: 4-Chloro-3-nitrobenzoyl chloride is a lachrymator and skin irritant. All operations involving the acid chloride must be performed in a fume hood.
References
MDPI. (2024). Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. (Demonstrates Schotten-Baumann conditions for nitrobenzoyl chlorides).
Growing Science. (2022). Process optimization for acid-amine coupling. (Comparative data on HATU vs. Acid Chloride yields).
BenchChem. (2025).[2][5] Synthesis of 4-Chloro-3-nitrobenzaldehyde. (Provides physical data and handling for the 4-chloro-3-nitro precursors).
Comparative Guide: Solid-State Validation of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid
The following guide details the comparative solid-state characterization of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid (also referred to as N-(4-chloro-3-nitrobenzoyl)alanine). As specific polymorph data for this i...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the comparative solid-state characterization of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid (also referred to as N-(4-chloro-3-nitrobenzoyl)alanine).
As specific polymorph data for this intermediate is often proprietary or dependent on the specific crystallization solvent used in-house, this guide adopts a "Validation by Exclusion" approach. It establishes the protocol for distinguishing the target amide from its primary "alternative"—the starting material 4-chloro-3-nitrobenzoic acid —using X-ray Powder Diffraction (XRPD) and complementary solid-state techniques.
Primary Alternative (Impurity/Precursor): 4-Chloro-3-nitrobenzoic acid.[2][3][4][5]
Core Challenge: Distinguishing the successful formation of the amide bond and the subsequent change in crystal lattice packing from the unreacted carboxylic acid precursor.
Key Insight: The introduction of the chiral alanine moiety forces the target compound into a non-centrosymmetric space group (e.g.,
), fundamentally altering the diffraction pattern compared to the likely centrosymmetric precursor.
Part 1: Strategic Characterization Protocol
Do not rely on a single peak.[4] The transition from a benzoic acid derivative to an amino-acid conjugate involves a complete restructuring of the hydrogen-bonding network.
1.1 The Crystallographic Hypothesis
Precursor (Acid): 4-Chloro-3-nitrobenzoic acid typically forms centrosymmetric dimers (R2,2(8) motif) via the carboxylic acid groups. This creates a lattice often dominated by
- stacking of the nitro-substituted rings.
Target (Amide): The product contains a chiral center (from L-Alanine) and a secondary amide.
Lattice Driver: The amide functionality (
) will act as both a hydrogen bond donor and acceptor, likely forming infinite 1D chains or 2D sheets (beta-sheet-like motifs), breaking the dimer structure of the precursor.
Space Group: Must be chiral (Sohncke space group), such as
or .
1.2 Experimental Workflow
To validate the product, you must generate an overlay of the Experimental pattern against the Precursor pattern.
Step-by-Step Protocol:
Synthesis: Schotten-Baumann reaction of 4-chloro-3-nitrobenzoyl chloride with L-alanine.
Purification: Recrystallization from Ethanol/Water (1:1) . Note: This solvent system favors the formation of stable polymorphs for nitro-aromatics.
Specimen Prep: Lightly grind the dry powder (avoid over-grinding to prevent amorphization). Pack into a zero-background silicon holder.
The following table contrasts the Precursor (Alternative) data with the Target (Product) characteristics. Use this to flag unreacted material in your bulk batch.
Table 1: Differentiating the Target from the Precursor
Distinct reflection at ~11.8° (broad/weak in some forms) [1].[4]
New low-angle peaks (<10° ) often appear due to larger unit cell of the amide adduct.
Critical Check: Absence of 11.8° peak confirms precursor removal.
H-Bonding Motif
Carboxylic Acid Dimers (Head-to-Head).
Amide-to-Acid or Amide-to-Amide Chains (Head-to-Tail).
Look for shift in d-spacings corresponding to chain length.
Melting Point
180–182 °C (Decomposition often observed).
Distinct MP (typically lower or sharp) depending on solvate.
Use DSC to corroborate XRD purity.
IR Markers
: ~1680–1690 cm⁻¹.
: ~1640–1660 cm⁻¹ (Amide I).
XRD must correlate with Amide I appearance.
Technical Note: If your XRD pattern shows a "halo" or broad humps, your product is amorphous. Recrystallize using a slower cooling rate to induce crystallinity for proper identification.
Part 3: Visualization of the Validation Logic
The following diagram illustrates the logical flow for determining if your batch of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid is pure or contaminated with the precursor, based on solid-state data.
Caption: Decision tree for validating the target amide using XRD comparative analysis against the acid precursor.
Part 4: Advanced Insight – The "Chiral Shift"
When moving from 4-chloro-3-nitrobenzoic acid (achiral) to the Alanine derivative (chiral), you utilize a concept known as the "Chiral Shift" in crystallography.
Symmetry Breaking: The addition of L-Alanine removes the center of inversion. In the XRD pattern, this often results in the splitting of peaks that were previously degenerate or overlapped in the higher-symmetry precursor lattice.
Unit Cell Expansion: The unit cell volume will increase significantly (approx. +50-70 ų per molecule) to accommodate the alanine tail. This shifts the primary diffraction lines to lower 2-theta angles (higher d-spacing).
Preferred Orientation: The planar nitro-aromatic ring tends to stack. If your sample is pressed too hard, you may see enhanced intensity in the
or reflections, mimicking the precursor. Always use a rotating stage during data collection to mitigate this.
References
Sathiyaraj, S. et al. (2024). "In-situ modified lattice and thermal expansion of a flexible molecular single crystal system governed by densification." ChemRxiv. [Link] (Provides specific diffraction data for 4-chloro-3-nitrobenzoic acid forms).[4]
Li, Y. et al. (2021).[2] "Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand." Molecules, 26(13), 4038. [Link] (Details the crystal structure and coordination modes of the precursor acid).
PubChem. "4-Chloro-3-nitrobenzoic acid | C7H4ClNO4."[6] National Library of Medicine. [Link]
Definitive Guide to the Proper Disposal of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid. As researchers and drug development professionals, adherence to rigorous...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid. As researchers and drug development professionals, adherence to rigorous safety and environmental protocols is paramount. This document is designed to be your preferred resource for handling this specific chemical waste, ensuring the protection of both laboratory personnel and the environment.
Hazard Assessment and Profile
2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid is a complex organic molecule. Its hazard profile is determined by its constituent functional groups: a chlorinated nitroaromatic ring and an amino acid moiety. The presence of both a chloro- and a nitro- group on the benzene ring suggests significant potential for toxicity and environmental hazard.[1][4]
Based on data from similar compounds, the anticipated hazards are summarized below.
Hazard Classification
Description and Potential Effects
Supporting Compounds & Citations
Acute Toxicity
Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][5]
Due to the compound's hazardous nature, stringent personal protective measures are required at all stages of handling and disposal.[10]
PPE Category
Specification
Rationale
Hand Protection
Nitrile or neoprene gloves.
Provides a chemical-resistant barrier to prevent skin contact.[4]
Eye Protection
Chemical safety goggles or a face shield.
Protects against splashes and dust, preventing severe eye damage.[6][8]
Body Protection
A lab coat, worn fully buttoned.
Prevents contamination of personal clothing.
Respiratory Protection
Use in a well-ventilated area or chemical fume hood.[4][11]
Minimizes the risk of inhaling harmful dust or vapors.[4]
Disposal Protocol: A Step-by-Step Guide
The proper management of this chemical waste is a multi-step process that begins at the point of generation and ends with its collection by trained EHS personnel.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste disposal.[10] It prevents dangerous reactions and simplifies the final disposal process.
Isolate Halogenated Waste: As a chlorinated compound, 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid must be collected in a dedicated waste container labeled "Halogenated Organic Waste."[1][12]
Avoid Mixing: Crucially, do not mix this waste with non-halogenated solvents, strong acids, bases, or oxidizers.[12][13] Mixing incompatible waste streams can create additional hazards and complicates disposal.[13]
Step 2: Container Selection and Labeling
The integrity and clear identification of the waste container are critical for safety and compliance.
Container Choice: Use a sturdy, leak-proof container that is chemically compatible with the waste.[2][10] High-density polyethylene (HDPE) carboys are a suitable choice. The original product container can be used if it is in good condition.
Labeling: The container must be clearly and legibly labeled with the words "HAZARDOUS WASTE ."[2][14] The label must also include:
The full chemical name: "2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid" (no formulas or abbreviations).[2]
An indication of the hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").[14]
The date when waste was first added to the container.[10]
Step 3: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][15][16]
Secure Closure: Keep the waste container securely closed at all times, except when adding waste.[2][17] Do not leave a funnel in the container opening.[2]
Secondary Containment: Place the container in a secondary containment bin or tray to control any potential leaks or spills.[17][18]
Ventilation: Store the waste in a well-ventilated area, such as a designated cabinet or within a chemical fume hood.[1][19]
Incompatible Materials: Ensure the storage area is away from incompatible materials, heat sources, and direct sunlight.[10][18]
Step 4: Arranging for Disposal
Laboratory personnel are responsible for managing the waste until it is collected by a licensed professional.
Monitor Fill Level: Do not overfill the container. A safe maximum is 90% of the container's capacity.[19]
Contact EHS: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[1][20]
Provide Information: Be prepared to provide details about the waste's composition and quantity.[20]
Recommended Final Disposal Methodology: High-Temperature Incineration
For halogenated nitroaromatic compounds, the recommended and most environmentally sound disposal method is high-temperature incineration in a specialized hazardous waste facility.[1]
Destruction: The waste is burned at extremely high temperatures (typically above 1,800°F), which destroys the toxic organic structure.[1]
Emission Control: The incinerator is equipped with sophisticated air pollution control systems that "scrub" and neutralize the resulting gases, such as hydrogen chloride, preventing their release into the atmosphere.[1]
Ash Management: Any remaining ash is tested. If deemed non-hazardous, it can be landfilled. If it still contains hazardous residues, it is disposed of in a secure hazardous waste landfill.[1]
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision points and procedural flow for proper disposal.
Caption: Disposal workflow for 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid.
Caption: Decision-making process for waste segregation.
Emergency Procedures: In Case of a Spill
In the event of a spill, prioritize personnel safety and containment.
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
Ventilate: Ensure the area is well-ventilated.
Protect: Don appropriate PPE before attempting to clean the spill.
Contain: Use a chemical spill kit with an absorbent material suitable for organic compounds to contain the spill. Do not use combustible materials.
Collect: Carefully collect the contaminated absorbent material and place it in a labeled hazardous waste container.[4][21]
Report: Report the spill to your laboratory supervisor and EHS department immediately, following your institution's specific emergency protocols.[22]
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility, building trust in our collective scientific endeavors.
References
Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (n.d.).
Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.).
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System. (n.d.).
Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals - Benchchem. (n.d.).
Laboratory chemical waste disposal guidelines - University of Otago. (n.d.).
Good Laboratory Practices: Waste Disposal - SCION Instruments. (2025, January 21).
OSHA Hazardous Waste Disposal Guidelines - CDMS. (2024, October 30).
Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25).
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.).
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
Laboratory Waste Management: The New Regulations. (2019, June 15).
Hazardous Waste - Overview | Occupational Safety and Health Administration. (n.d.).